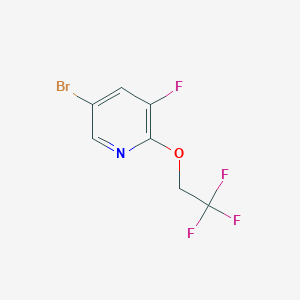

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Number: 2377032-36-3 . It has a molecular weight of 274.01 . The compound is stored at 4 degrees Celsius and is available in liquid form .

Molecular Structure Analysis

The InChI code for 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is 1S/C7H4BrF4NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine are not detailed in the sources, it’s known that similar compounds are used as reactants in the preparation of various derivatives .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine is a liquid at room temperature . It has a predicted boiling point of 195.8±40.0 °C and a predicted density of 1.713±0.06 g/cm3 .Scientific Research Applications

Spectroscopic and Computational Studies

5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine, has been extensively characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure was optimized using density functional theory (DFT) methods. This compound exhibits notable non-linear optical (NLO) properties, determined through time-dependent DFT (TD-DFT) methods. It also showed interaction with pBR322 plasmid DNA and demonstrated antimicrobial activities, highlighting its potential in materials science and biomedical research (Vural & Kara, 2017).

Heterocyclic Systems Synthesis

Research into pyridoxaboroles, which are fused heterocyclic systems combining pyridine and oxaborole rings, has led to innovative synthetic pathways from simple halopyridines. These compounds, through their unique structural properties, contribute to the understanding of nitrogen-boron coordination and hydrogen bonding, crucial for designing new molecules with potential applications in medicinal chemistry and materials science (Steciuk et al., 2015).

Antifungal Agent Synthesis

Voriconazole, a broad-spectrum triazole antifungal agent, showcases the importance of halopyridines in pharmaceutical synthesis. The process involves the stereocontrolled addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative, demonstrating the critical role of fluorinated pyridines in developing life-saving medications (Butters et al., 2001).

Radiolabeling for PET Imaging

The synthesis of a [6-pyridinyl-18F]-labelled fluoro derivative of WAY-100635 illustrates the application of fluorinated pyridines in creating radioligands for brain 5-HT1A receptor imaging with PET. This advancement enhances the understanding of neurological disorders and facilitates the development of targeted therapies (Karramkam et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It is known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Pyridine derivatives can exhibit a range of interactions with their targets, from competitive inhibition to allosteric modulation .

Biochemical Pathways

Pyridine derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The bioavailability of a compound is influenced by these properties, which determine how much of the compound reaches its target sites in the body .

Result of Action

It is known that this compound is used as a reactant in the preparation of oxazoline and thiazoline derivatives for use as insecticides and acaricides .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .

properties

IUPAC Name |

5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4NO/c8-4-1-5(9)6(13-2-4)14-3-7(10,11)12/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGQXVUCSGIRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OCC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine | |

CAS RN |

1701953-27-6 |

Source

|

| Record name | 5-bromo-3-fluoro-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)

![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)

![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)

![methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2836511.png)